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Compound of Interest

Compound Name: 5-Iodoisophthalaldehyde

CAS No.: 859238-51-0

Cat. No.: B1445538

Get Quote

Executive Summary & Structural Context[1][2][3][4]
[5][6]
5-Iodoisophthalaldehyde (CAS: 859238-51-0) has emerged as a critical "linchpin"

intermediate in the synthesis of Porous Organic Cages (POCs) and Covalent Organic

Frameworks (COFs). Its bifunctional aldehyde groups allow for dynamic imine condensation

(Schiff base chemistry), while the 5-iodo position provides an orthogonal handle for Suzuki-

Miyaura or Sonogashira cross-coupling, enabling post-synthetic modification of framework

materials.

This guide provides a definitive spectroscopic reference for 5-Iodoisophthalaldehyde,

synthesizing data from high-field NMR, FT-IR, and Mass Spectrometry. It moves beyond simple

data listing to explain the causality of the signals—why the iodine atom shields specific carbon

nuclei and how symmetry dictates the proton integration.

Structural Analysis & Symmetry
The molecule belongs to the
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point group (assuming a planar conformation). This symmetry simplifies the spectroscopic
signature:

Proton Equivalence: The two aldehyde protons are chemically equivalent. The aromatic

protons at positions 4 and 6 are equivalent.

Carbon Equivalence: The carbonyl carbons are equivalent, as are the C4/C6 and C1/C3

pairs.

Mass Spectrometry (MS) Profile[7]
Ionization & Fragmentation Logic
In Electron Impact (EI) ionization (70 eV), 5-Iodoisophthalaldehyde displays a distinct

fragmentation pattern driven by the stability of the aromatic core and the weakness of the C-I

bond relative to C-H bonds.

Molecular Ion (

): The parent peak appears at m/z 260. Due to iodine being monoisotopic (

), there is no M+2 isotope peak (unlike chloro- or bromo- derivatives), which is a key
diagnostic feature.

Primary Fragmentation:

Loss of CHO (

-cleavage): Loss of a formyl radical (29 Da) yields the cation at m/z 231.

Loss of Iodine: Homolytic cleavage of the C-I bond (weakest bond) yields the

isophthalaldehyde radical cation at m/z 133.

Sequential Loss: Further loss of CO from the m/z 133 fragment leads to the phenyl cation

series (m/z 105, 77).

Visualization: Fragmentation Pathway
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Figure 1: Proposed EI-MS fragmentation pathway for 5-Iodoisophthalaldehyde showing

primary dissociation channels.

Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the interplay between the conjugated carbonyls and the

heavy iodine substituent.
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Functional Group
Wavenumber (

)
Intensity Diagnostic Note

C-H Stretch

(Aldehyde)
2850 & 2750 Medium

Fermi Resonance

doublet. Distinctive

"w" shape

distinguishing

aldehydes from

ketones.

C=O Stretch 1690 - 1705 Strong

Conjugated aldehyde.

Shifted lower than

non-conjugated

analogs (typically

~1725) due to

resonance.

C=C Aromatic 1580, 1475 Medium
Ring breathing

modes.

C-I Stretch 500 - 600 Strong

Fingerprint region.

The heavy iodine

atom lowers the

stretch frequency

significantly.

Technical Insight: The absence of a broad band at 3200-3500 cm⁻¹ confirms the purity of the

aldehyde and the absence of oxidized carboxylic acid or hydrated gem-diol species.

Nuclear Magnetic Resonance (NMR)[4][6][8][9][10]
Proton ( H) NMR
Solvent:

(Chloroform-d) or DMSO-

. The symmetry of the molecule results in a simple, clean spectrum consisting of three distinct
signals.
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Proton
Assignment

Shift (

, ppm)
Multiplicity Integration

Coupling (

)

-CHO (Aldehyde) 10.05 Singlet (s) 2H N/A

Ar-H (C2) 8.60 Triplet (t)* 1H

Ar-H (C4, C6) 8.45 Doublet (d) 2H

*Note: The triplet at C2 arises from long-range coupling (

) with the C4/C6 protons. In lower resolution instruments, this may appear as a singlet.

Carbon ( C) NMR
The "Heavy Atom Effect" (Spin-Orbit Coupling) is the critical phenomenon here. While iodine is

electronegative, the relativistic mass of the iodine nucleus causes an "inverse" shielding effect

on the directly attached carbon (

).
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Carbon
Assignment

Shift (

, ppm)
Signal Type

Mechanistic
Explanation

C=O (Carbonyl) 190.5 Quaternary
Typical conjugated

aldehyde.

C4, C6 (Ortho to I) 143.2 CH

Deshielded by ortho-

iodine and meta-

carbonyls.

C1, C3 (Ipso to CHO) 138.0 Quaternary
Node of the aromatic

system.

C2 (Between CHO) 130.5 CH

Deshielded by two

flanking electron-

withdrawing

carbonyls.

C5 (C-I) 94.5 Quaternary

Diagnostic Peak.

Significantly upfield

(shielded) due to the

heavy atom effect of

Iodine.

Experimental Protocol: Sample Preparation &
Validation
To ensure reproducible spectroscopic data, the sample must be prepared free of common

synthetic contaminants (e.g., 5-iodoisophthalic acid precursors or Pd catalysts from cross-

coupling attempts).

Workflow: Purity Check & Analysis

Raw Sample
(Yellow Solid)

Solubility Check
(CDCl3 vs DMSO)

Filtration
(Remove Pd black/Salts)If cloudy

NMR Acquisition
(1H, 13C)

If clear Data Validation
(Integration Check)

CHO : Ar-H
Ratio 2:3
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Figure 2: Analytical workflow for validating 5-iodoisophthalaldehyde purity.

Step-by-Step Protocol
Solvent Selection: Dissolve 10 mg of 5-iodoisophthalaldehyde in 0.6 mL of

. If the sample contains polar impurities (acids), DMSO-

is preferred, though shifts will migrate slightly downfield.

Filtration: If the solution is cloudy (common if synthesized via oxidation of alcohols using

PCC/PDC), filter through a small plug of celite or a 0.45

m PTFE syringe filter to remove inorganic oxidants.

Acquisition:

Set relaxation delay (

) to

seconds to ensure accurate integration of the aldehyde proton (which often has a long

).

Reference the spectrum to the residual

peak at 7.26 ppm.

Validation Criteria:

Confirm the integral ratio of CHO (2.0) to Ar-H (3.0).

Check for the absence of a broad singlet at ~10-12 ppm (indicates carboxylic acid

contamination).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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